3-Acetylaminodibenzothiophene-5-oxide
Description
3-Acetylaminodibenzothiophene-5-oxide (CAS: 91100-28-6) is a sulfur-containing heterocyclic compound with the molecular formula C₁₄H₁₁NO₂S and a molecular weight of 257.32 g/mol . Structurally, it consists of a dibenzothiophene core modified by a sulfoxide group at the 5-position and an acetylated amine substituent at the 3-position.
The compound’s toxicity profile highlights its classification as a questionable carcinogen with experimental tumorigenic data (oral rat TDLo: 5103 mg/kg over 35 weeks) . Upon thermal decomposition, it emits highly toxic sulfur oxides (SOₓ) and nitrogen oxides (NOₓ), necessitating stringent safety protocols during handling .
Properties
CAS No. |
63020-21-3 |
|---|---|
Molecular Formula |
C14H11NO2S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-(5-oxodibenzothiophen-3-yl)acetamide |
InChI |
InChI=1S/C14H11NO2S/c1-9(16)15-10-6-7-12-11-4-2-3-5-13(11)18(17)14(12)8-10/h2-8H,1H3,(H,15,16) |
InChI Key |
YWILOBPANZQBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3S2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylaminodibenzothiophene-5-oxide typically involves the oxidation of 3-acetylaminodibenzothiophene. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the oxide group at the 5-position of the dibenzothiophene ring .
Industrial Production Methods
While specific industrial production methods for 3-Acetylaminodibenzothiophene-5-oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Acetylaminodibenzothiophene-5-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent dibenzothiophene compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dibenzothiophene derivatives.
Substitution: Functionalized dibenzothiophene compounds.
Scientific Research Applications
3-Acetylaminodibenzothiophene-5-oxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Acetylaminodibenzothiophene-5-oxide involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and DNA .
Comparison with Similar Compounds
Sulfoxide vs. Thiophene
The sulfoxide group in 3-acetylaminodibenzothiophene-5-oxide enhances its polarity and solubility in polar solvents compared to unoxidized dibenzothiophene. This modification also increases its metabolic stability, a trait critical for pharmaceutical intermediates . In contrast, dibenzothiophene (lacking sulfoxide) exhibits lower reactivity in oxidation reactions due to the absence of the electron-withdrawing sulfoxide moiety.
Acetylamine vs. Amine
The acetylamine group at the 3-position reduces nucleophilicity relative to 2-aminodibenzothiophene, which has a free amine.
Toxicological Divergence
- Dibenzothiophene-5-oxide: Limited toxicological data exist, but its lack of an acetylamine group may reduce metabolic activation pathways linked to carcinogenicity.
Research Implications and Gaps
- The tumorigenicity of 3-acetylaminodibenzothiophene-5-oxide warrants mechanistic studies to elucidate whether sulfoxide-generated reactive oxygen species (ROS) or acetylamine-derived metabolites drive carcinogenicity.
- Comparative solubility and stability studies with dibenzothiophene-5-oxide could inform its utility in drug design.
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